Methyl 3-phenylpent-2-enoate
CAS No.: 153773-38-7
Cat. No.: VC19100339
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 153773-38-7 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | methyl 3-phenylpent-2-enoate |
| Standard InChI | InChI=1S/C12H14O2/c1-3-10(9-12(13)14-2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
| Standard InChI Key | ROEVDKBMXAIMTK-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=CC(=O)OC)C1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 3-phenylpent-2-enoate features a pent-2-enoate backbone substituted at the β-position with a phenyl group and esterified with methanol. The conjugated system between the α,β-unsaturated carbonyl and the aromatic ring governs its electronic properties, as evidenced by computational studies . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 190.238 g/mol |
| Exact mass | 190.099 Da |
| LogP | 2.653 |
| Polar surface area | 26.3 Ų |
The extended conjugation lowers the LUMO energy (-1.8 eV), enhancing electrophilicity at the β-carbon .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) data for the (Z)-isomer reveal distinct alkene proton signals at δ 5.88 ppm (q, Hz) and phenyl resonances between δ 7.35–7.16 ppm . Infrared spectroscopy shows strong carbonyl absorption at 1725 cm, characteristic of α,β-unsaturated esters .
Synthesis and Industrial Production
Laboratory-Scale Routes
The primary synthesis involves Fischer esterification of 3-phenylpent-2-enoic acid with methanol under acidic conditions (HSO, reflux, 12 h), achieving yields >90%. Alternative methods include:
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Steglich esterification: Using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (25°C, 6 h), yielding 88% product .
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Enantioselective hydrogenation: Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids (e.g., (Z)-3-phenylpent-2-enoic acid) with up to 96% enantiomeric excess (ee) .
Industrial Manufacturing
Continuous-flow microreactors improve scalability by minimizing side reactions. A representative protocol uses:
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Reactants: 3-phenylpent-2-enoic acid (1.0 M), methanol (5.0 M)
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Catalyst: Amberlyst-15 (5 wt%)
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Conditions: 80°C, residence time 30 min
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Conversion: 98%, purity >99%
Reactivity and Mechanistic Pathways
Electrophilic Additions
The α,β-unsaturated system undergoes regioselective additions:
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Michael addition: Nucleophiles (e.g., amines, thiols) attack the β-carbon. For example, benzylamine adds quantitatively at 25°C in THF .
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Diels-Alder reactions: Reacts with cyclopentadiene at 100°C to yield bicyclic adducts (dr 4:1) .
Reductive Transformations
Catalytic hydrogenation (H, Pd/C) reduces the double bond to form methyl 3-phenylpentanoate (95% yield) . Asymmetric variants using chiral Ru catalysts achieve up to 94% ee for the (R)-configured product .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a key precursor in synthesizing:
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Nonsteroidal anti-inflammatory drugs (NSAIDs): Via Heck coupling to introduce aryl groups .
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Antiviral agents: Functionalization at the β-position yields protease inhibitors targeting SARS-CoV-2 M .
Material Science
Incorporation into polymers enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures () up to 145°C, surpassing polystyrene by 30°C.
Recent Advances in Catalytic Applications
Nickel-Catalyzed Asymmetric Hydrogenation
A breakthrough methodology employs Ni(OAc)/(R)-Segphos for enantioselective hydrogenation of β,β-disubstituted acrylic acids (Table 1) :
| Substrate | ee (%) | Yield (%) |
|---|---|---|
| (Z)-3-phenylpent-2-enoic acid | 96 | 97 |
| (E)-3-phenylpent-2-enoic acid | 94 | 95 |
This protocol enables gram-scale production of chiral esters with minimal catalyst loading (0.5 mol%) .
Photocatalytic Functionalization
Visible-light-mediated C–H activation introduces heteroaryl groups at the γ-position. Using Ru(bpy)_3$$$$^{2+} as a photosensitizer, cross-coupled products form in 85% yield under blue LED irradiation .
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